(Furan-2-ylmethyl)(5-methylheptan-3-YL)amine
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Overview
Description
(Furan-2-ylmethyl)(5-methylheptan-3-yl)amine is an organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . It features a furan ring attached to a heptane chain with an amine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)(5-methylheptan-3-yl)amine typically involves the reaction of furan-2-carbaldehyde with 5-methylheptan-3-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)(5-methylheptan-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring and amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Furan-2-ylmethyl)(5-methylheptan-3-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)(5-methylheptan-3-yl)amine involves its interaction with specific molecular targets and pathways. The furan ring and amine group play crucial roles in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl) furan-2,5-dicarboxylate
Uniqueness
(Furan-2-ylmethyl)(5-methylheptan-3-yl)amine stands out due to its unique combination of a furan ring and a heptane chain with an amine group. This structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-methylheptan-3-amine |
InChI |
InChI=1S/C13H23NO/c1-4-11(3)9-12(5-2)14-10-13-7-6-8-15-13/h6-8,11-12,14H,4-5,9-10H2,1-3H3 |
InChI Key |
BVLDPTFCRYJEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NCC1=CC=CO1 |
Origin of Product |
United States |
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